Methyl (4-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}phenyl)acetate
Methyl (4-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}phenyl)acetate
Brand Name:
Vulcanchem
CAS No.:
516457-74-2
VCID:
VC0432108
InChI:
InChI=1S/C15H21N3O2S/c1-17-7-9-18(10-8-17)15(21)16-13-5-3-12(4-6-13)11-14(19)20-2/h3-6H,7-11H2,1-2H3,(H,16,21)
SMILES:
CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)CC(=O)OC
Molecular Formula:
C15H21N3O2S
Molecular Weight:
307.4g/mol
Methyl (4-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}phenyl)acetate
CAS No.: 516457-74-2
Main Products
VCID: VC0432108
Molecular Formula: C15H21N3O2S
Molecular Weight: 307.4g/mol
CAS No. | 516457-74-2 |
---|---|
Product Name | Methyl (4-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}phenyl)acetate |
Molecular Formula | C15H21N3O2S |
Molecular Weight | 307.4g/mol |
IUPAC Name | methyl 2-[4-[(4-methylpiperazine-1-carbothioyl)amino]phenyl]acetate |
Standard InChI | InChI=1S/C15H21N3O2S/c1-17-7-9-18(10-8-17)15(21)16-13-5-3-12(4-6-13)11-14(19)20-2/h3-6H,7-11H2,1-2H3,(H,16,21) |
Standard InChIKey | YPIIMWUROQUFST-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)CC(=O)OC |
Canonical SMILES | CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)CC(=O)OC |
PubChem Compound | 2196017 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume